
4-(2-((2,4-Dimethylphenyl)thio)phenyl)morpholin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((2,4-Dimethylphenyl)thio)phenyl)morpholin-2-one is an organic compound with the molecular formula C18H21NO2S. This compound is characterized by the presence of a morpholinone ring attached to a phenyl group, which is further substituted with a 2,4-dimethylphenylthio group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2,4-Dimethylphenyl)thio)phenyl)morpholin-2-one typically involves the reaction of 2,4-dimethylthiophenol with a suitable phenylmorpholinone derivative. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
4-(2-((2,4-Dimethylphenyl)thio)phenyl)morpholin-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or THF under an inert atmosphere.
Substitution: Bromine, nitric acid; reactions are often conducted in glacial acetic acid or sulfuric acid as solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Brominated or nitrated derivatives of the original compound.
科学的研究の応用
4-(2-((2,4-Dimethylphenyl)thio)phenyl)morpholin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
作用機序
The mechanism of action of 4-(2-((2,4-Dimethylphenyl)thio)phenyl)morpholin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways and cellular functions .
類似化合物との比較
Similar Compounds
- 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine
- N1-(2-((2,4-Dimethylphenyl)thio)phenyl)ethane-1,2-diamine
- 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one
Uniqueness
4-(2-((2,4-Dimethylphenyl)thio)phenyl)morpholin-2-one is unique due to its specific structural features, such as the morpholinone ring and the 2,4-dimethylphenylthio substitution. These structural elements confer distinct chemical properties and biological activities, making it a valuable compound for various research applications .
特性
分子式 |
C18H19NO2S |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
4-[2-(2,4-dimethylphenyl)sulfanylphenyl]morpholin-2-one |
InChI |
InChI=1S/C18H19NO2S/c1-13-7-8-16(14(2)11-13)22-17-6-4-3-5-15(17)19-9-10-21-18(20)12-19/h3-8,11H,9-10,12H2,1-2H3 |
InChIキー |
JNPMLKCBTZAMMS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCOC(=O)C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



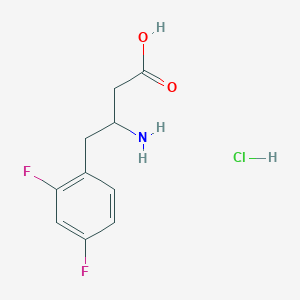
![2-[3-(Azetidin-3-yl)phenyl]acetic acid](/img/structure/B12094474.png)

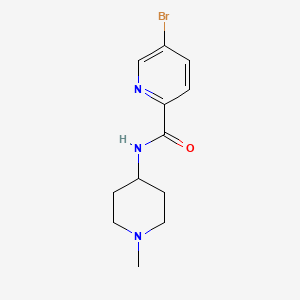
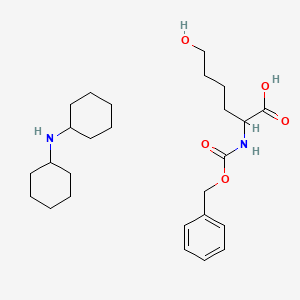
![2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan](/img/structure/B12094509.png)
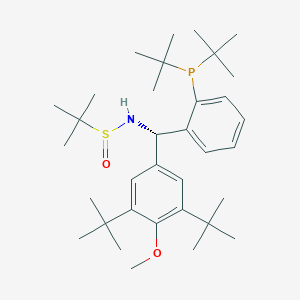
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B12094514.png)

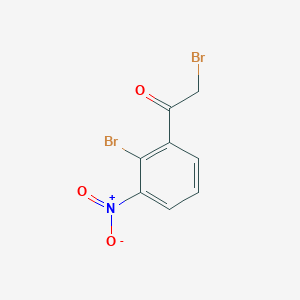


![[2-[5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12094525.png)
